GYKI-12743 is a small molecule compound with the molecular formula CHClNO and a CAS registry number of 110714-10-8. It is primarily recognized as a postsynaptic vascular alpha-adrenoceptor antagonist, specifically targeting the alpha-1 and alpha-2 adrenergic receptors. This compound was developed by Gedeon Richter and has been investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension .
The biological activity of GYKI-12743 has been primarily characterized by its role as an antagonist at the alpha-adrenergic receptors. Research indicates that it selectively inhibits postsynaptic alpha-adrenoceptors without affecting presynaptic receptors, making it a unique candidate in cardiovascular therapy. Studies have shown that GYKI-12743 can effectively reduce vascular resistance and blood pressure by blocking these receptors in the vascular system . Additionally, it has demonstrated potassium channel-opening activity, which further contributes to its vasodilatory effects .
The synthesis of GYKI-12743 involves several steps typical for constructing complex organic molecules:
GYKI-12743 has been primarily explored for its applications in treating:
Interaction studies have revealed that GYKI-12743 selectively interacts with postsynaptic alpha-adrenoceptors. In experimental models using pithed rats, it was shown to inhibit vasoconstriction induced by sympathetic nerve stimulation effectively. This specificity highlights its potential utility in clinical settings where selective receptor antagonism is desired to minimize side effects associated with non-selective agents .
Several compounds exhibit similar pharmacological profiles to GYKI-12743. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Mechanism of Action | Unique Characteristics |
|---|---|---|---|
| Prazosin | Alpha-1 adrenergic receptor antagonist | Blocks alpha-1 receptors | Widely used for hypertension |
| Doxazosin | Alpha-1 adrenergic receptor antagonist | Blocks alpha-1 receptors | Longer half-life than prazosin |
| Terazosin | Alpha-1 adrenergic receptor antagonist | Blocks alpha-1 receptors | Used for benign prostatic hyperplasia |
| Yohimbine | Alpha-2 adrenergic receptor antagonist | Blocks alpha-2 receptors | Increases sympathetic outflow |
Uniqueness of GYKI-12743: Unlike these compounds, GYKI-12743 specifically targets postsynaptic adrenergic receptors while sparing presynaptic ones, potentially leading to fewer side effects related to sympathetic nervous system activation. Its potassium channel-opening activity also distinguishes it from other traditional antihypertensive agents .
The molecular characterization of GYKI-12743 reveals a complex organic structure with well-defined mass spectrometric parameters. The compound exhibits a molecular formula of C₁₆H₂₀ClN₃O₃, representing the hydrochloride salt form of the active pharmaceutical ingredient [1] [4] [12].
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₃O₃ |
| Molecular Weight | 337.80 g/mol |
| IUPAC Name | 2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]pyridazin-3-one;hydrochloride |
| CAS Registry Number | 110714-10-8 |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl |
| InChI | InChI=1S/C16H19N3O3.ClH/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13;/h1-3,5-7,9,13,17H,4,8,10-12H2;1H |
| InChI Key | WJDFSAOMSJHHCG-UHFFFAOYSA-N |
| Monoisotopic Mass | 337.1193192 Da |
| Exact Mass | 337.1193192 Da |
The mass spectrometric analysis of GYKI-12743 demonstrates characteristic fragmentation patterns consistent with its benzodioxin-pyridazinone structure [4] [7]. The monoisotopic mass of 337.1193192 daltons corresponds precisely to the calculated molecular mass based on the elemental composition [1] [12]. The exact mass determination provides high-resolution identification capabilities essential for analytical characterization and quality control applications [4].
The compound's molecular architecture encompasses several key structural elements that contribute to its distinctive mass spectrometric behavior [5] [7]. The benzodioxin ring system, derived from the 2,3-dihydro-1,4-benzodioxin framework, provides a characteristic mass contribution and fragmentation pattern [12] [15]. The pyridazinone moiety, specifically the pyridazin-3-one heterocycle, contributes additional mass and exhibits predictable fragmentation under electron impact conditions [4] [13].
The presence of the three-carbon aliphatic linker chain containing the secondary amine functionality creates specific fragmentation pathways during mass spectrometric analysis [1] [7]. These fragmentation patterns are particularly useful for structural confirmation and impurity profiling during pharmaceutical development and quality assessment processes [4] [12].